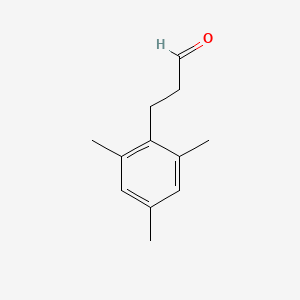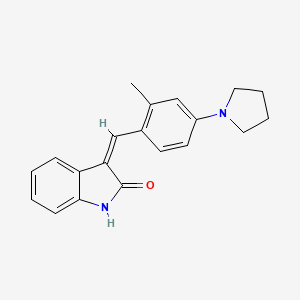
3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indolin-2-one core with a pyrrolidinyl-substituted benzylidene moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one typically involves the condensation of indolin-2-one with a suitable benzaldehyde derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzylidene linkage.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The indolin-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The pyrrolidinyl-substituted benzylidene moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer effects.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
What sets this compound apart is its unique combination of an indolin-2-one core with a pyrrolidinyl-substituted benzylidene moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3Z)-3-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H20N2O/c1-14-12-16(22-10-4-5-11-22)9-8-15(14)13-18-17-6-2-3-7-19(17)21-20(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,21,23)/b18-13- |
InChI Key |
KEFMPJJHEUKONU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

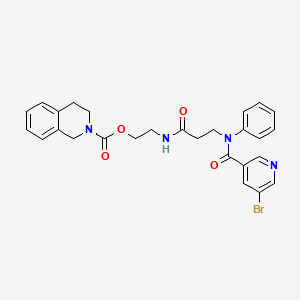

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)


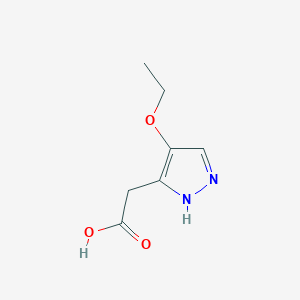
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
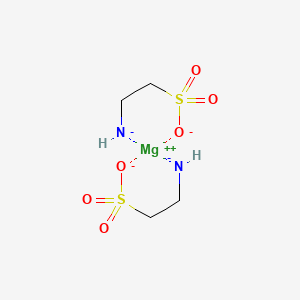

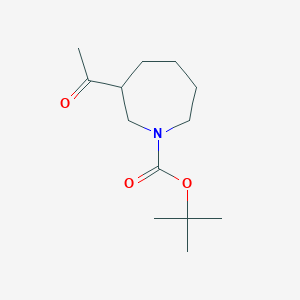
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
